molecular formula C11H17IN2O3 B2956028 tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate CAS No. 1108723-76-7

tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate

Cat. No.: B2956028
CAS No.: 1108723-76-7
M. Wt: 352.172
InChI Key: PEOASTQODDPYFY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate: is a chemical compound with the molecular formula C11H17IN2O3 and a molecular weight of 352.17 g/mol . This compound is characterized by the presence of an oxazole ring, an iodinated methyl group, and a tert-butyl carbamate moiety. It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.

    Oxidation Products: Oxidized derivatives of the oxazole ring or the iodinated methyl group.

    Reduction Products: Reduced forms of the oxazole ring or the iodinated methyl group.

    Hydrolysis Products: The corresponding amine and carbon dioxide.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate involves its interaction with specific molecular targets. The iodinated methyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also interact with biological macromolecules through hydrogen bonding or π-π interactions, affecting their function .

Comparison with Similar Compounds

  • tert-butyl N-[(1R)-1-[4-(bromomethyl)-1,3-oxazol-2-yl]ethyl]carbamate
  • tert-butyl N-[(1R)-1-[4-(chloromethyl)-1,3-oxazol-2-yl]ethyl]carbamate
  • tert-butyl N-[(1R)-1-[4-(fluoromethyl)-1,3-oxazol-2-yl]ethyl]carbamate

Comparison:

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN2O3/c1-7(9-14-8(5-12)6-16-9)13-10(15)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,15)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOASTQODDPYFY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CO1)CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=CO1)CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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